![molecular formula C24H19F2NO2 B2450828 (Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate CAS No. 338749-05-6](/img/structure/B2450828.png)
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate
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Overview
Description
“(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate” is a chemical compound with the molecular formula C24H19F2NO2 . It is offered by several suppliers for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound has a molecular weight of 391.41 . Other physical and chemical properties such as boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Preclinical Evaluation of Antitumor Properties
A novel class of compounds, including "(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate", has shown significant promise in the field of antitumor therapy. Notably, the amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, structurally related to the compound , have demonstrated potent antitumor properties both in vitro and in vivo. These compounds have been found to induce and be biotransformed by cytochrome P450 1A1, leading to active and inactive metabolites. Strategic modifications, such as the isosteric replacement of hydrogen with fluorine atoms and amino acid conjugation, have been employed to overcome challenges posed by drug lipophilicity and metabolic inactivation. These strategies have yielded water-soluble, chemically stable prodrugs that can quantitatively revert to their parent amine in various animal models, showcasing persistent plasma concentrations and significant retardation of tumor growth in breast and ovarian xenograft tumors with manageable side effects (Bradshaw et al., 2002).
Insecticidal Activities
Interestingly, compounds structurally similar to "(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate" have been synthesized and evaluated for their insecticidal activities. For instance, novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles have been developed, showcasing insecticidal activities against armyworms. These compounds underline the potential of such chemical structures in developing novel insecticides, highlighting the versatility of these compounds beyond the realm of cancer therapy (Shi et al., 2000).
Mechanisms of Action and Cellular Effects
The antitumor activity of related fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles is particularly fascinating. These compounds exhibit potent antiproliferative activity against specific cancer cell lines by inducing cytochrome P450 1A1 and forming DNA adducts in sensitive cells. Notably, one such compound, 5F 203 (NSC 703786), demonstrates potent antiproliferative activity without the biphasic dose-response relationship observed with its analogs. This activity is intricately linked to its metabolism and subsequent macromolecular binding within sensitive cancer cells, suggesting a mechanism of action that involves metabolic activation and interaction with cellular macromolecules (Brantley et al., 2004).
Mechanism of Action
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
These effects are likely to be diverse, given the potential for the compound to interact with multiple targets and pathways .
Action Environment
The action, efficacy, and stability of HMS576F08 may be influenced by various environmental factors. These could include the physiological conditions within the body (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells or tissues .
properties
IUPAC Name |
[(Z)-[(4-fluorophenyl)-[2-(4-methylphenyl)cyclopropyl]methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO2/c1-15-2-4-16(5-3-15)21-14-22(21)23(17-6-10-19(25)11-7-17)27-29-24(28)18-8-12-20(26)13-9-18/h2-13,21-22H,14H2,1H3/b27-23+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKPFWPHMRAHPE-SLEBQGDGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=NOC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2CC2/C(=N/OC(=O)C3=CC=C(C=C3)F)/C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate |
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